N-Phthaloyl-DL-methionine

Photochemistry Organic Synthesis Heterocycle Construction

N-Phthaloyl-DL-methionine (CAS 5464-44-8) offers orthogonal protection: stable to TFA and Pd/C, unlike Fmoc/Boc. Its phthalimide group enables photochemical reactions yielding unique aza-thiacycloheptanol bicycles. Ideal for biocatalytic oxidation and separation of all four methionine sulfoxide diastereomers. Procure when Fmoc or Boc protection is unsuitable.

Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
CAS No. 5464-44-8
Cat. No. B185324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthaloyl-DL-methionine
CAS5464-44-8
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
InChIKeyVMTKJVHNTIEOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phthaloyl-DL-methionine (CAS 5464-44-8) Procurement Guide for Research & Industrial Chemistry


N-Phthaloyl-DL-methionine (CAS 5464-44-8) is an N-protected amino acid derivative of DL-methionine characterized by the addition of a phthaloyl group at the α-amino nitrogen. Its molecular formula is C₁₃H₁₃NO₄S, with a molecular weight of 279.31 g/mol [1]. This phthaloyl protection fundamentally alters the molecule's chemical properties—most notably its stability and reactivity profile—compared to the free amino acid or other N-protected forms. As a result, this compound is utilized not as a simple methionine source but as a specialized reagent in organic synthesis, particularly where the unique chemistry of the phthalimide group is required for directing reaction pathways or enabling orthogonal protection strategies in peptide synthesis [2].

Beyond Fmoc and Boc: The Specialized Procurement Case for N-Phthaloyl-DL-methionine


For a user seeking an N-protected methionine derivative, substituting N-Phthaloyl-DL-methionine with a more common analog like Fmoc-methionine or Boc-methionine will lead to experimental failure if the downstream chemistry requires the unique properties of the phthaloyl group. Unlike the acid-labile Boc or base-labile Fmoc groups, the phthaloyl group provides a completely different orthogonal stability profile [1]. More critically, the phthalimide moiety is not just a passive protecting group; its presence can fundamentally redirect the outcome of a chemical reaction, such as in photochemical transformations where the phthalimide acts as an internal chromophore and electron acceptor, leading to products unattainable with Fmoc or Boc derivatives [2]. Simply choosing 'any' methionine derivative would forfeit access to these specialized reaction manifolds, necessitating the procurement of this specific phthaloyl-protected compound.

N-Phthaloyl-DL-methionine: Quantifiable Evidence of Differentiation from Common Methionine Analogs


Photochemical Divergence: N-Phthaloyl-Met Yields a Novel Bicyclic Ring System Unattainable with Fmoc or Boc Derivatives

Under photolytic conditions (λ=300 nm, acetone), N-Phthaloyl-DL-methionine undergoes a fast, electron-transfer-initiated cyclization to yield an aza-thiacycloheptanol bicyclic derivative as the major product [1]. This is a unique reaction pathway for the phthaloyl derivative. In contrast, Fmoc- or Boc-protected methionine derivatives do not undergo this transformation because they lack the phthalimide chromophore essential for the photoinduced electron transfer (PET) process that initiates the cyclization [2]. This difference is not a matter of yield or rate but of a fundamentally different chemical outcome.

Photochemistry Organic Synthesis Heterocycle Construction

Enabling Stereochemical Purity: N-Phthaloyl Protection Facilitates Isolation of Specific Methionine Sulfoxide Diastereomers

The N-phthaloyl derivatives of L- and D-methionine were used as key intermediates to access all four diastereomers of methionine sulfoxide with high diastereomeric purity (achieved via biocatalytic oxidation and subsequent crystallization/chromatography) in overall isolated yields of 20-55% [1]. The phthaloyl group's size and electronic properties influence the diastereomer crystallization behavior, enabling physical separation of isomers. In comparison, the free methionine sulfoxides are challenging to separate into pure diastereomers. While other protecting groups could theoretically be used, this study explicitly demonstrates a successful, high-purity route utilizing the phthaloyl derivative, establishing a proven protocol.

Chiral Chemistry Stereochemistry Peptide Modification

Orthogonal Stability Profile: N-Phthaloyl Group Resists Conditions That Cleave Boc and Fmoc

The phthaloyl protecting group demonstrates a distinct orthogonal stability profile compared to widely used N-protecting groups. Specifically, it remains stable under conventional acidic conditions (e.g., TFA deprotection of Boc) and catalytic hydrogenolysis (e.g., Pd/C deprotection of Cbz), as well as dissolving metal reductions [1]. In contrast, the Boc group is readily cleaved under the same acidic conditions, and the Fmoc group is base-labile, conditions to which phthaloyl is stable. This allows for selective, sequential deprotection in multi-step peptide synthesis, providing a strategic advantage when orthogonal protection is required.

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Defined Commercial Purity Specifications for N-Phthaloyl-DL-methionine Enable Reproducible Research

For research and industrial procurement, the availability of a product with a defined, high-purity specification is critical for experimental reproducibility. N-Phthaloyl-DL-methionine is commercially available from multiple specialty chemical suppliers with clearly stated minimum purity levels, typically ranging from ≥95% to ≥98% . This information, often absent or less defined for custom-synthesized or less common analogs, allows the user to procure with confidence. In comparison, more exotic N-protected methionine derivatives may only be available as crude synthesis products or from a single source with undefined purity, introducing a significant variable that can compromise the interpretation of results.

Analytical Chemistry Quality Control Reproducibility

Documented Physicochemical Profile of N-Phthaloyl-DL-methionine Supports Computational and Formulation Work

Comprehensive physicochemical data, including a calculated LogP of 1.426, a topological polar surface area (TPSA) of 74.4 Ų, and a density of 1.422 g/cm³, are available for N-Phthaloyl-DL-methionine [1]. These are key parameters for predicting passive membrane permeability and solubility in early-stage drug discovery and for understanding behavior in biphasic systems. While similar data can be calculated for any compound, the convergence of multiple commercial and database sources on these specific values provides a higher degree of confidence for computational modeling. This established profile is a direct benefit for users who require reliable input parameters for quantitative structure-activity relationship (QSAR) models or formulation development, saving them the time and resources of experimental determination.

Computational Chemistry Drug Discovery Physicochemical Properties

Crystal Structure Elucidation of N-Phthaloyl-DL-methionine Provides Definitive Structural Proof

The single-crystal X-ray structure of N-Phthaloyl-DL-methionine has been solved and published, providing definitive, atomic-level proof of its molecular conformation and connectivity [1]. This includes the spatial arrangement of the phthalimide group relative to the methionine side chain. For users in structural biology or materials science, this is the ultimate form of identity verification. Many commercial analogs lack a published crystal structure, meaning the user must rely solely on spectral data (NMR, MS) or chemical intuition for structural confirmation. The availability of this definitive structural data differentiates this compound as a well-characterized, reliable building block for research where three-dimensional conformation is critical.

Crystallography Structural Biology Chemical Analysis

Procurement-Driven Application Scenarios for N-Phthaloyl-DL-methionine


Photochemical Synthesis of Novel Aza-Thiacycloheptanol Heterocycles

For research laboratories focused on constructing unique sulfur- and nitrogen-containing heterocyclic scaffolds, N-Phthaloyl-DL-methionine is an essential starting material. As demonstrated by Griesbeck et al., its photolysis yields a novel aza-thiacycloheptanol bicyclic ring system [1]. This specific photochemical reactivity, which is dependent on the phthalimide group, is not possible with Fmoc- or Boc-protected methionine. This scenario directly leverages the unique product differentiation established in Section 3.

Stereoselective Synthesis of Methionine Sulfoxide Diastereomers

Researchers needing to access stereochemically pure (SSSC), (RSRC), (SSRC), and (RSSC) methionine sulfoxide diastereomers should procure N-Phthaloyl-DL-methionine (or its L- and D- enantiomer precursors) as a key intermediate. A validated literature protocol demonstrates that the phthaloyl-protected forms are effective substrates for biocatalytic oxidation and facilitate the subsequent separation of diastereomers via crystallization and chromatography, achieving overall yields of 20-55% [2]. This application is a direct consequence of the compound's utility in chiral separation, a key differentiator identified in the evidence.

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis (SPPS)

In complex SPPS where multiple, mutually exclusive deprotection steps are required, N-Phthaloyl-DL-methionine serves a unique role. Its stability to acids (TFA) and catalytic hydrogenolysis (Pd/C) means it can be used as a semi-permanent or temporary N-protecting group that is orthogonal to the more common Boc (acid-labile) and Fmoc (base-labile) strategies [3]. This allows for selective deprotection of other amines in the presence of a phthaloyl-protected methionine, a key strategic advantage for synthesizing branched or cyclic peptides. This scenario is a direct application of the orthogonal stability evidence presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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